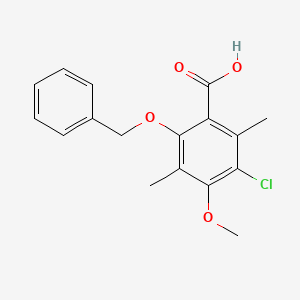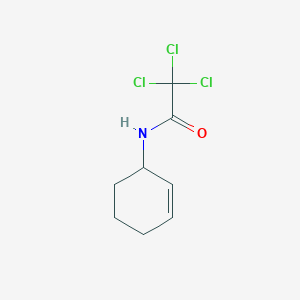
2,2,2-Trichloro-N-(cyclohex-2-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- is a chemical compound with the molecular formula C8H10Cl3NO. This compound is known for its unique structure, which includes a trichloroacetamide group attached to a cyclohexene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- typically involves the reaction of trichloroacetyl chloride with cyclohexenylamine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures to prevent the decomposition of the reactants and to ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- may involve continuous flow reactors to maintain optimal reaction conditions and to ensure consistent product quality. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trichloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- involves its interaction with specific molecular targets and pathways. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, 2,2,2-trichloro-N-(3-methyl-2-butenyl)-
- N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(2,4,5-trichlorophenoxy)acetamide
Uniqueness
Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- is unique due to its combination of a trichloroacetamide group with a cyclohexene ring. This structural feature imparts specific chemical properties that differentiate it from other similar compounds. For example, the presence of the cyclohexene ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
59874-94-1 |
|---|---|
Molekularformel |
C8H10Cl3NO |
Molekulargewicht |
242.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-cyclohex-2-en-1-ylacetamide |
InChI |
InChI=1S/C8H10Cl3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,12,13) |
InChI-Schlüssel |
FVOHBENPTIIWPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)NC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)

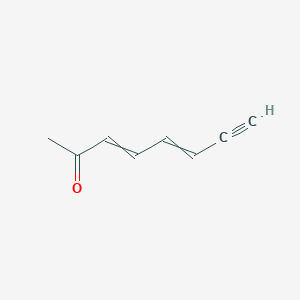
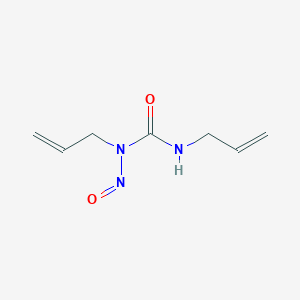

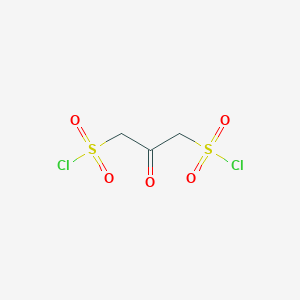

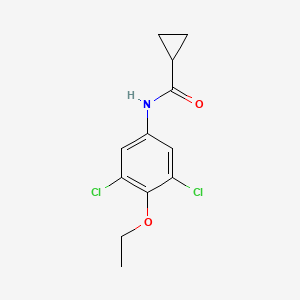
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

